2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Overview
Description
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline moiety, which is fused with a pyrimidine ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves several steps. One common method includes the reaction of 4,8-dimethylquinazoline with an appropriate amine to form the quinazoline-amino intermediate. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: It can be hydrolyzed in the presence of acids or bases to break down into simpler compounds.
Scientific Research Applications
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can potentially prevent the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE include other quinazoline derivatives such as:
Erlotinib: Used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer agent targeting EGFR.
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
These compounds share a similar quinazoline core structure but differ in their specific functional groups and biological activities. The unique combination of the quinazoline and pyrimidine rings in this compound makes it distinct and potentially more versatile in its applications .
Properties
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-5-7-14-12(4)20-18(22-16(14)24)23-17-19-11(3)13-9-6-8-10(2)15(13)21-17/h5-6,8-9H,1,7H2,2-4H3,(H2,19,20,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQCNZCJKNEFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.